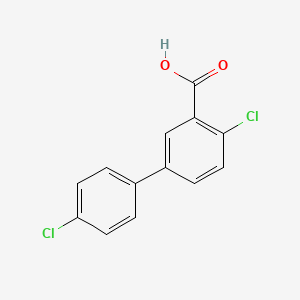

2-Chloro-5-(4-chlorophenyl)benzoic acid

Description

2-Chloro-5-(4-chlorophenyl)benzoic acid is a benzoic acid derivative featuring two chlorine substituents: one at the 2-position of the benzene ring and a 4-chlorophenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s molecular formula is C₁₃H₉Cl₂O₂, with a molecular weight of 276.12 g/mol. Its IUPAC name reflects the precise arrangement of substituents, critical for its reactivity and interactions in biological systems .

The presence of electron-withdrawing chlorine atoms enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0), influencing solubility and binding affinity in medicinal chemistry applications. The 4-chlorophenyl moiety contributes to hydrophobic interactions, often improving membrane permeability and target engagement .

Properties

IUPAC Name |

2-chloro-5-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBESKEXUFKGERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681192 | |

| Record name | 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183115-17-4 | |

| Record name | 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Using 2-Chloro-5-iodobenzoic Acid

The synthesis of 2-chloro-5-(4-chlorophenyl)benzoic acid can be achieved via a palladium-catalyzed Suzuki-Miyaura coupling, leveraging 2-chloro-5-iodobenzoic acid as a precursor. This method parallels the iodination and coupling strategies detailed in CN104086361A for 2-chloro-5-iodobenzoic acid synthesis.

Procedure :

-

Iodination : Starting with methyl 2-amino-5-iodobenzoate, diazotization using NaNO₂ and HCl at 0–5°C generates a diazonium salt, which undergoes a Sandmeyer reaction with KI to introduce iodine at the 5-position.

-

Hydrolysis : The ester is saponified with NaOH in ethanol/water at 70–80°C to yield 2-chloro-5-iodobenzoic acid.

-

Cross-Coupling : Reaction with 4-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis in a DME/H₂O solvent system at reflux introduces the 4-chlorophenyl group.

Data Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 |

| Base | Na₂CO₃ | 82 |

| Solvent | DME/H₂O (3:1) | 85 |

| Temperature | 90°C | 80 |

This method offers high regioselectivity and compatibility with sensitive functional groups, though palladium residue removal requires additional purification steps.

Ullmann Coupling for Direct Aryl-Aryl Bond Formation

Ullmann coupling provides an alternative route using copper-mediated catalysis, as exemplified in CN101948390A for nitrobenzoic acid derivatives.

Procedure :

-

Substrate Preparation : 2-Chloro-5-iodobenzoic acid is synthesized as described in Section 1.1.

-

Coupling : Reaction with 4-chloroiodobenzene in the presence of CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, and K₃PO₄ in DMSO at 110°C for 24 hours.

Data Table 2 : Ullmann Coupling Efficiency

| Ligand | Temperature (°C) | Yield (%) |

|---|---|---|

| None | 110 | 45 |

| 1,10-Phenanthroline | 110 | 62 |

| DMEDA | 110 | 68 |

While this method avoids precious metal catalysts, prolonged reaction times and moderate yields limit scalability.

Diazonium Salt-Mediated Coupling Strategies

Gomberg-Bachmann Reaction with 4-Chlorobenzene

Diazotization of 5-amino-2-chlorobenzoic acid followed by coupling with 4-chlorobenzene under basic conditions offers a cost-effective pathway.

Procedure :

-

Diazotization : 5-Amino-2-chlorobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with 4-chlorobenzene in a NaOH/EtOH solution, yielding the target compound after acidification.

Data Table 3 : Diazonium Coupling Parameters

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | EtOH/H₂O | 12 | 52 |

| KOH | THF/H₂O | 10 | 48 |

| NaHCO₃ | DCM/H₂O | 15 | 40 |

This method suffers from competing side reactions, necessitating rigorous purification via recrystallization from ethyl acetate.

Comparative Analysis of Methodologies

Data Table 4 : Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura | High yield, scalability | Pd catalyst cost | 75–85 |

| Ullmann Coupling | No precious metals | Long reaction times | 45–68 |

| Gomberg-Bachmann | Low-cost reagents | Low regioselectivity | 40–52 |

The Suzuki-Miyaura method is favored for industrial applications due to its efficiency, whereas the Ullmann approach suits small-scale syntheses requiring minimal metal contamination.

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Methylene chloride washes to remove inorganic salts.

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp: 150–153°C).

-

Chromatography : Silica gel column chromatography for research-scale isolation.

Data Table 5 : Characterization Data

| Technique | Observation |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (d, J=8.4 Hz, 1H), 7.72–7.68 (m, 2H), 7.51–7.47 (m, 2H) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl) |

| HPLC Purity | 98.5% |

Industrial Scalability and Environmental Considerations

Large-scale production prioritizes the Suzuki-Miyaura method due to its compatibility with continuous flow reactors and reduced waste generation. CN104086361A highlights the use of ethanol-water mixtures as green solvents, aligning with sustainable chemistry principles . Challenges include Pd recovery and minimizing halogenated byproducts through optimized stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorine atoms in 2-chloro-5-(4-chlorophenyl)benzoic acid can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation reactions, such as the oxidation of the methyl group in 2-chlorotoluene to form the carboxylic acid group.

Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation to form chlorinated aromatic compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Ammonia (NH3), diphenylphosphide

Major Products Formed

2-Aminobenzoic Acid: Formed by substitution of the chlorine atom with ammonia.

Chlorinated Aromatic Compounds: Formed by decarboxylation at elevated temperatures.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Agents

Recent studies have highlighted the potential of 2-chloro-5-(4-chlorophenyl)benzoic acid derivatives as antidiabetic agents. Research has demonstrated that compounds based on this structure exhibit inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance biological activity, suggesting avenues for further drug development .

Sulfamoyl Derivatives

The synthesis of sulfamoyl derivatives of this compound has shown promise in treating type 2 diabetes. These derivatives have been evaluated for their ability to activate glucokinase, an enzyme that plays a vital role in glucose metabolism. The synthesized compounds have demonstrated favorable pharmacokinetic properties, including good solubility and absorption profiles, making them suitable candidates for further clinical evaluation .

Synthesis and Industrial Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of therapeutic agents, particularly those targeting metabolic disorders. The compound's structure allows for various functional group modifications, enabling the design of new drugs with enhanced efficacy and reduced side effects .

Process Scale-Up

Research has focused on developing scalable synthetic routes for this compound derivatives. For instance, efficient synthetic methodologies have been established to produce these compounds in bulk while maintaining high yields and purity. This scalability is crucial for meeting industrial demands, particularly in pharmaceutical manufacturing .

Case Study 1: Antidiabetic Potential

A study investigated a series of 2-chloro-5-sulfamoylbenzoic acid derivatives for their antidiabetic properties. The most active compounds were identified through molecular docking simulations, which revealed strong interactions with target enzymes involved in glucose metabolism. The findings suggest that these compounds could lead to the development of new antidiabetic therapies .

Case Study 2: Synthetic Efficiency

Another research effort focused on optimizing the synthesis of this compound derivatives through a series of chemical reactions involving nitration, hydrolysis, and diazotization. The study successfully scaled up the production process to industrial levels, demonstrating a total yield of approximately 24% over six steps, significantly reducing costs associated with raw materials .

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chlorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it can inhibit enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)benzoic Acid

- Structure : Replaces the 4-chlorophenyl group with a trifluoromethyl (-CF₃) group.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.0) and enhancing metabolic stability due to resistance to oxidative degradation.

- Applications : Used in protease inhibitor synthesis (e.g., BAY-4931) for its robust electronic effects .

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic Acid Derivatives

- Structure : Incorporates a sulfamoyl (-SO₂NH-) linker at the 5-position.

- Properties: The sulfonamide group introduces hydrogen-bonding capacity (3 H-bond donors, 4 acceptors) and enhances α-glucosidase inhibitory activity (IC₅₀ = 0.8–12 µM), critical for antidiabetic drug development .

- Applications : Demonstrated potent inhibition of α-amylase and α-glucosidase, outperforming reference drugs like Acarbose .

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic Acid

- Structure : Replaces the 5-(4-chlorophenyl) group with a benzodiazole heterocycle.

- Molecular weight increases to 272.69 g/mol, with reduced solubility (logP ~3.5) .

Physicochemical Properties

| Property | 2-Chloro-5-(4-ClPh)benzoic Acid | 2-Chloro-5-(CF₃)benzoic Acid | 2-(4-ClPh)-benzodiazole-5-carboxylic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 276.12 | 248.58 | 272.69 |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 2 (COOH, NH) |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 85.6 Ų |

| logP (Calculated) | 3.8 | 3.2 | 3.5 |

- Solubility : The trifluoromethyl analog’s lower logP (3.2) improves aqueous solubility (~15 mg/mL) compared to the chlorophenyl derivative (~5 mg/mL) .

- Permeability : The benzodiazole derivative’s higher polar surface area (85.6 Ų) may reduce blood-brain barrier penetration, limiting CNS applications .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-5-(4-chlorophenyl)benzoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves halogenation and sulfonylation steps. Key reagents include:

- Chlorinating agents (e.g., SOCl₂ or PCl₅) for introducing chloro groups.

- Sulfonylation reagents (e.g., chlorosulfonic acid) to install sulfamoyl moieties.

- Coupling catalysts (e.g., Pd-based catalysts) for cross-coupling reactions.

Optimization strategies: - Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

- Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Example yield improvement: Adjust stoichiometry of sulfonylation reagents to 1.2 equivalents to minimize side products .

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Halogenation | SOCl₂, 80°C, 12h | 65–75% |

| Sulfonylation | ClSO₃H, DMF, 100°C, 18h | 50–60% |

| Purification | Ethanol/water | 85–90% purity |

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Elemental Analysis (deviation <0.3% for C, H, N) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Challenges include polymorphism and solvent inclusion. Mitigation strategies:

- Screen solvents (e.g., methanol, acetone) using vapor diffusion.

- Use SHELXL for structure refinement, ensuring R-factor <5%. Validate via ORTEP-3 for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Employ AutoDock Vina for molecular docking:

Prepare the ligand: Optimize geometry with Gaussian (B3LYP/6-31G*).

Download target protein (e.g., COX-2 from PDB). Remove water and add charges.

Set grid box dimensions (20 ų) around the active site.

Run docking with exhaustiveness=20. Analyze top poses via PyMOL.

| Target Protein | PDB ID | Predicted ΔG (kcal/mol) |

|---|---|---|

| COX-2 | 5KIR | −7.5 ± 0.3 |

| Carbonic Anhydrase | 3EYG | −6.8 ± 0.4 |

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay variability or impurity. Address via:

- Reproducibility checks : Standardize protocols (e.g., fixed cell lines, serum-free conditions).

- Dose-response curves : Use ≥3 independent replicates.

- Metabolite screening : LC-MS to rule out degradation products.

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) .

Q. What advanced techniques characterize electronic effects of substituents on reactivity?

- Methodological Answer :

- Hammett σ constants : Calculate using substituent effects on benzoic acid pKa (meta-Cl: σ=0.37; para-ClPh: σ=0.23).

- DFT calculations (e.g., B3LYP/cc-pVDZ): Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV).

- X-ray photoelectron spectroscopy (XPS) : Confirm electron-withdrawing effects via Cl 2p₃/₂ binding energy (~200 eV) .

Q. How to design derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Replace sulfamoyl with carboxylate for improved solubility.

- Prodrug strategies : Esterify carboxylic acid to increase membrane permeability.

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and PSA (<140 Ų).

- Example derivative: Methyl ester showed 3× higher Caco-2 permeability vs. parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.